Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester
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Overview
Description
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester is an organophosphorus compound with the molecular formula C₁₇H₃₀O₆P₂S₂. This compound is characterized by the presence of phosphonic acid groups bonded to ethylthio and phenylthio substituents. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of trialkyl phosphites to phosphonate esters using alkyl halides. For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid derivatives often involves large-scale reactions using similar methodologies. The Michaelis-Arbuzov reaction is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethylthio and phenylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates.
Scientific Research Applications
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential use in drug design, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester involves its interaction with molecular targets through its phosphonic acid groups. These groups can form strong bonds with metal ions and other electrophilic centers, making the compound effective in various catalytic and coordination processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Glyphosate: A widely used herbicide with a phosphonic acid group.
Ethephon: A plant growth regulator containing a phosphonic acid moiety.
Uniqueness
Phosphonic acid, ((ethylthio)(phenylthio)methylene)bis-, tetraethyl ester is unique due to its dual ethylthio and phenylthio substituents, which provide distinct chemical properties and reactivity compared to other phosphonic acid derivatives.
Properties
CAS No. |
63869-22-7 |
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Molecular Formula |
C17H30O6P2S2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[bis(diethoxyphosphoryl)-ethylsulfanylmethyl]sulfanylbenzene |
InChI |
InChI=1S/C17H30O6P2S2/c1-6-20-24(18,21-7-2)17(26-10-5,25(19,22-8-3)23-9-4)27-16-14-12-11-13-15-16/h11-15H,6-10H2,1-5H3 |
InChI Key |
JDPQNEPYEYEXTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(P(=O)(OCC)OCC)(SCC)SC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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